Octyl N-(4-chlorophenyl)carbamate
Description
Significance of the Carbamate (B1207046) Functional Group in Contemporary Organic Chemistry
The carbamate functional group, characterized by an ester and an amide linked to the same carbonyl group (>N−C(=O)−O−), is a cornerstone of modern organic chemistry. wikipedia.org Structurally, it can be viewed as a hybrid of an amide and an ester, bestowing upon it a unique set of properties that have been exploited across numerous chemical disciplines. nih.gov Carbamates are formally derivatives of the unstable carbamic acid. wikipedia.orgscielo.br
One of the most critical roles of the carbamate group is as a protecting group for amines, particularly in the context of peptide synthesis. nih.govacs.org Its stability under a range of conditions, coupled with the ability to be selectively removed, makes it an invaluable tool for complex molecule construction. fiveable.me The electronic nature of the carbamate imposes a degree of conformational restriction, which can be crucial for modulating molecular interactions. nih.govacs.org
Beyond protection chemistry, carbamates are pivotal structural motifs in their own right. They are integral to the structure of polyurethanes, a major class of polymers with widespread industrial applications. wikipedia.org Furthermore, the carbamate moiety is a key component in many agrochemicals, such as pesticides and herbicides, and serves as a versatile intermediate in the synthesis of various pharmaceuticals. nih.govscielo.brfiveable.me The ability of the carbamate group to participate in hydrogen bonding and influence the reactivity of adjacent functional groups makes it a powerful tool for chemists. acs.orgfiveable.me
Overview of N-Arylcarbamates in Advanced Chemical Research
N-Arylcarbamates, a subclass where the carbamate nitrogen is directly attached to an aromatic ring, are particularly significant in advanced chemical research. These compounds are readily synthesized, often through the reaction of an isocyanate with an alcohol or a chloroformate with an amine. wikipedia.org The presence of the aryl group directly influences the electronic properties of the carbamate linkage, affecting its stability and reactivity.
In synthetic chemistry, N-arylcarbamates have emerged as versatile substrates for cross-coupling reactions. While historically less reactive than other aryl electrophiles, recent advancements in catalysis, particularly using nickel, have enabled their use in C-N and C-C bond-forming reactions. nih.govrsc.org This allows for the conversion of phenols, via their carbamate derivatives, into valuable aromatic amines, with carbon dioxide as the sole byproduct in some decarboxylative methods. acs.org The stability and distinct reactivity profile of aryl carbamates make them attractive for sequential, site-selective functionalization of aromatic rings. nih.gov
The study of N-arylcarbamates also provides insight into fundamental reaction mechanisms, such as decarboxylation. nih.gov Research into the kinetics of these reactions has provided evidence for the existence of short-lived zwitterionic carbamic acid intermediates, contributing to a deeper understanding of reaction pathways. nih.gov
Specific Focus on Octyl N-(4-chlorophenyl)carbamate as a Model System for Carbamic Acid Esters
This compound serves as an excellent model system for investigating the properties and reactivity of carbamic acid esters, specifically N-arylcarbamates. Its structure contains several key features: the N-(4-chlorophenyl) group, the carbamate linkage, and the octyl ester chain. This combination allows for the systematic study of how electronic and steric factors influence the molecule's behavior.
The defined structure of this compound, with its CAS Number 56379-91-0, makes it a suitable candidate for detailed physicochemical and kinetic studies. sigmaaldrich.com By comparing its properties and reactions to other N-arylcarbamates with different substituents on the aryl ring or a different ester group, researchers can build a comprehensive model of structure-activity relationships within this class of compounds.
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 56379-91-0 |
| Linear Formula | C15H22ClNO2 |
Note: Comprehensive analytical data for this specific compound is not widely published; buyer responsibility for identity and purity confirmation is often noted by suppliers. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
56379-91-0 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
octyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-12-19-15(18)17-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
FHMILJKUETWBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Octyl N 4 Chlorophenyl Carbamate
Classical Approaches for Carbamate (B1207046) Synthesis
Traditional methods for forming the carbamate linkage have been the bedrock of organic synthesis for over a century. These routes, while effective, often rely on hazardous reagents.
Phosgene (B1210022) and Phosgene Derivatives-Based Routes (e.g., isocyanates, chloroformates)
The most conventional and historically significant route to N-aryl carbamates involves highly reactive and toxic reagents like phosgene (COCl₂) and its derivatives. nih.govgoogle.com
Isocyanate Intermediate Route: A primary pathway involves the reaction of 4-chloroaniline (B138754) with phosgene to generate 4-chlorophenyl isocyanate. This highly electrophilic intermediate is then trapped by an alcohol, in this case, 1-octanol (B28484), to yield the target carbamate. The isocyanate serves as a key building block in the production of polyurethanes. sintef.nogoogle.com
Chloroformate Route: An alternative, yet related, method avoids the direct handling of the isocyanate by first reacting 1-octanol with phosgene to produce octyl chloroformate. guidechem.comnist.gov This chloroformate can then react with 4-chloroaniline, typically in the presence of a base to neutralize the liberated hydrochloric acid, to form Octyl N-(4-chlorophenyl)carbamate. While this method compartmentalizes the risk, the synthesis of the chloroformate itself still requires the use of phosgene. nih.govacs.org
The use of phosgene and its derivatives is often discouraged due to extreme toxicity and safety concerns, prompting the development of safer alternatives. google.comresearchgate.net
Curtius Rearrangement and Related Transformations
The Curtius rearrangement provides a phosgene-free pathway to isocyanates from carboxylic acids, which can then be converted to carbamates. researchgate.netmasterorganicchemistry.com This transformation proceeds via an acyl azide (B81097) intermediate. thieme-connect.comorgsyn.org
The synthesis would begin with a suitable aromatic carboxylic acid. This acid is converted into an acyl azide, which is thermally or photochemically induced to rearrange, losing nitrogen gas (N₂) to form an isocyanate intermediate. masterorganicchemistry.comacs.org This isocyanate is immediately trapped in the reaction vessel by 1-octanol to furnish the desired this compound. researchgate.netorganic-chemistry.org
Recent advancements have enabled this transformation to occur as a one-pot process directly from carboxylic acids using reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide, which can be promoted by zinc catalysis. researchgate.netthieme-connect.com This method is compatible with various functional groups, including halides on the aromatic ring. acs.org
Hofmann Rearrangement
Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org The reaction involves treating a primary amide with bromine in a basic aqueous or alcoholic solution. masterorganicchemistry.com
To synthesize this compound via this route, one would start with an amide precursor, such as 4-chlorobenzamide. Treatment with bromine and a base like sodium hydroxide (B78521) generates an N-bromoamide, which rearranges to form 4-chlorophenyl isocyanate. wikipedia.orgchemistrysteps.com If the reaction is conducted in the presence of 1-octanol, the isocyanate is trapped to yield the final carbamate product. This method avoids the isolation of the isocyanate and can be performed as a one-pot procedure, with modern variations using reagents like N-bromoacetamide to improve yields and reduce side reactions. organic-chemistry.org
Modern and Sustainable Synthetic Strategies
Contemporary research focuses on developing greener, safer, and more efficient methods for carbamate synthesis, minimizing the use of toxic reagents and harsh conditions.
Carbon Dioxide-Mediated Carbamic Acid Ester Formation
Utilizing carbon dioxide (CO₂) as a C1 source is a highly attractive, sustainable alternative to phosgene-based methods. pku.edu.cnresearchgate.netrsc.org CO₂ is non-toxic, abundant, and renewable. pku.edu.cn These syntheses typically involve a three-component coupling of an amine, CO₂, and an alcohol or an alkyl halide. organic-chemistry.orgrsc.org
In this approach, 4-chloroaniline reacts with CO₂ to form a carbamic acid intermediate in situ. researchgate.netorganic-chemistry.org However, the subsequent dehydrative condensation with 1-octanol to form the carbamate is thermodynamically challenging and often requires the removal of water to drive the reaction to completion. sintef.norsc.org
Several strategies have been developed to overcome this limitation:
Three-Component Coupling with Alkyl Halides: Reacting the amine and CO₂ with an alkyl halide (e.g., octyl bromide) in the presence of a base like cesium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can produce the carbamate under mild conditions, often at atmospheric pressure of CO₂. google.comorganic-chemistry.orgchemistryviews.orgacs.org
Use of Dehydrating Agents: Incorporating a dehydrating agent can facilitate the direct reaction between the carbamic acid and the alcohol.
Catalytic Systems: Various catalysts are employed to facilitate the direct synthesis from amines, CO₂, and alcohols, making the process more efficient. researchgate.netrsc.org
Catalytic Approaches (e.g., metal-catalyzed, organocatalysis, heteropolyacid catalysis)
Catalysis is at the forefront of modern carbamate synthesis, offering enhanced efficiency, selectivity, and milder reaction conditions.
Metal-Catalyzed Synthesis: A wide range of transition metal catalysts, including those based on palladium, copper, rhodium, and zinc, have been developed for carbamate synthesis. nih.govacs.orgrsc.orgnih.gov For instance, the oxidative carbonylation of amines in the presence of an alcohol, catalyzed by platinum-group metals, offers a direct route to carbamates. acs.org Alkali metal salts, such as potassium carbonate (K₂CO₃), have also been shown to act as effective, inexpensive, and non-toxic catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters, activating both aliphatic and aromatic amines. acs.org Metal carbamate complexes themselves are often key intermediates in these catalytic cycles. mdpi.com
Organocatalysis: Non-metal, organic molecules can also effectively catalyze carbamate formation. Strong, non-nucleophilic bases like DBU are widely used to promote the reaction of amines with CO₂, forming a carbamic acid salt that can be subsequently alkylated. organic-chemistry.orgchemistryviews.org Recent protocols have demonstrated that polymer-supported DBU can be used as a recyclable catalyst for the three-component coupling of amines, CO₂, and alkyl halides, simplifying product purification. chemistryviews.org
Heteropolyacid (HPA) Catalysis: Heteropolyacids are strong Brønsted acids that are gaining attention as green, solid-acid catalysts. researchgate.netfrontiersin.org Their high acidity and redox properties make them suitable for various organic transformations, including esterification and condensation reactions. researchgate.netresearchgate.net HPAs like H₃PW₁₂O₄₀ can be used to catalyze the synthesis of carbamates, offering advantages such as ease of handling, recyclability, and low environmental impact. mdpi.com They can be particularly effective in the dehydrative condensation step required in CO₂-mediated synthesis from amines and alcohols.
Table 1: Comparison of Synthetic Routes for this compound
| Method | Starting Materials | Key Intermediate | Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phosgene/Isocyanate Route | 4-chloroaniline, 1-octanol | 4-chlorophenyl isocyanate | Phosgene, Base | Well-established, high-yielding | Highly toxic reagent (phosgene) |
| Phosgene/Chloroformate Route | 4-chloroaniline, 1-octanol | Octyl chloroformate | Phosgene, Base | Avoids direct handling of isocyanate | Still requires phosgene for precursor |
| Curtius Rearrangement | Aromatic carboxylic acid, 1-octanol | Acyl azide -> Isocyanate | NaN₃, DPPA or Boc₂O, Zn(OTf)₂ | Phosgene-free, one-pot procedures available thieme-connect.com | Use of potentially explosive azides |
| Hofmann Rearrangement | Primary amide, 1-octanol | N-bromoamide -> Isocyanate | Br₂, NaOH/KOH | Phosgene-free, one-pot reaction organic-chemistry.org | Stoichiometric use of bromine and base |
| CO₂ + Alkyl Halide | 4-chloroaniline, CO₂, Octyl halide | Carbamic acid salt | DBU or Cs₂CO₃ | Phosgene-free, mild conditions acs.org | Co-production of halide salts |
| CO₂ + Alcohol (Catalytic) | 4-chloroaniline, CO₂, 1-octanol | Carbamic acid | Metal catalysts (e.g., K₂CO₃), HPAs | Uses CO₂, atom-economical acs.org | Requires water removal or specific catalysts |
Mitsunobu Reaction Protocols for Carbamate Formation
The Mitsunobu reaction is a versatile and powerful method in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers, with clean inversion of stereochemistry. nih.govorganic-chemistry.org This reaction is a dehydrative redox process mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govencyclopedia.pub
The reaction involves the activation of an alcohol by a phosphonium (B103445) intermediate generated from the reaction of the phosphine and the azodicarboxylate. organic-chemistry.org This activated alcohol can then be substituted by a suitable nucleophile. For carbamate synthesis, the nucleophile is typically an acidic N-H compound. organic-chemistry.org Suitable nitrogen nucleophiles include imides and sulfonamides. nih.govorganic-chemistry.org
A general protocol for carbamate formation via the Mitsunobu reaction involves the following steps:
The phosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate.
The acidic pronucleophile (in this case, a carbamic acid precursor) protonates the betaine.
The alcohol then adds to the phosphorus atom, leading to the formation of an alkoxyphosphonium salt, which activates the alcohol's oxygen as a good leaving group.
The conjugate base of the pronucleophile displaces the activated alcohol in an SN2 reaction, resulting in the formation of the desired product with inverted stereochemistry at the alcohol carbon. organic-chemistry.org
Recent developments have focused on expanding the scope of the Mitsunobu reaction to include less acidic pronucleophiles and to simplify the purification process by using polymer-supported reagents. commonorganicchemistry.comacs.org For instance, a one-pot synthesis of carbamates from alcohols has been developed using Mitsunobu's reagent in the presence of carbon dioxide and an amine. researchgate.netresearchgate.net This method involves the in-situ formation of a carbamic acid from the amine and CO2, which then acts as the nucleophile in the Mitsunobu reaction. researchgate.net The stereochemical outcome of the Mitsunobu reaction for carbamate synthesis can be dependent on the nature of the carbamic acid intermediate. nih.gov
| Reagent | Function | Typical Examples |
| Phosphine | Reducing agent, activates the alcohol | Triphenylphosphine (PPh3) |
| Azodicarboxylate | Oxidizing agent, proton acceptor | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Nucleophile | Provides the carbamate nitrogen and associated group | Imides, Sulfonamides, in-situ generated Carbamic acids |
| Solvent | Reaction medium | Tetrahydrofuran (THF) |
Transformations from Protected Amines (e.g., Boc-protected amines)
The use of protecting groups for amines is a fundamental strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its ease of removal under acidic conditions. masterorganicchemistry.comfishersci.co.uk The transformation of Boc-protected amines into carbamates is a valuable synthetic route.
The general approach involves the deprotection of the Boc-amine to reveal the free amine, which can then be reacted to form the desired carbamate. The deprotection is typically achieved by treating the Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com The mechanism of deprotection involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.comcommonorganicchemistry.com
More recently, methods for the direct conversion of Boc-protected amines into carbamates have been developed, bypassing the need for a separate deprotection step. These one-pot procedures often involve the in-situ generation of an isocyanate intermediate from the Boc-protected amine. researchgate.netnih.gov For example, a method utilizing 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can transform Boc-protected amines into isocyanates, which then react with alcohols or amines to form carbamates or ureas, respectively. researchgate.netnih.gov Another approach uses tert-butoxide lithium as a base to facilitate the transformation of Boc-protected amines into carbamates, avoiding the need for hazardous reagents or metal catalysts. nih.govresearchgate.net
| Protection Strategy | Reagents for Deprotection/Transformation | Intermediate | Product |
| Boc-protection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Free amine | Carbamate (in a subsequent step) |
| One-pot conversion | 2-chloropyridine, Trifluoromethanesulfonyl anhydride | Isocyanate | Carbamate |
| One-pot conversion | tert-Butoxide lithium, Alcohol | Isocyanate | Carbamate |
Specific Synthetic Routes to this compound
Reaction of Octylamine (B49996) with 4-chlorophenyl Isocyanate
The most direct and common method for the synthesis of N-substituted carbamates is the reaction of an isocyanate with an alcohol or an amine. To synthesize this compound, the reaction would involve combining octylamine with 4-chlorophenyl isocyanate.
In this reaction, the lone pair of electrons on the nitrogen atom of octylamine, a primary aliphatic amine, acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group in 4-chlorophenyl isocyanate. This nucleophilic addition results in the formation of the corresponding carbamate. The reaction is typically exothermic and proceeds readily, often without the need for a catalyst.
The reactants for this synthesis are commercially available. Octylamine is an 8-carbon primary aliphatic amine. nih.gov 4-chlorophenyl isocyanate is an aromatic isocyanate with a chlorine substituent on the phenyl ring. nih.gov
Reaction Scheme:
This reaction is generally high-yielding and provides a straightforward route to the desired product.
Other Feasible Synthetic Pathways for N-(4-chlorophenyl)carbamates Based on Precursor Availability
Several other synthetic strategies can be employed for the synthesis of N-(4-chlorophenyl)carbamates, which could be adapted for the synthesis of this compound depending on the availability of starting materials.
One such method involves the reaction of 4-chloroaniline with a suitable chloroformate, such as octyl chloroformate. In this case, the amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion to form the carbamate.
Another approach is the Hofmann rearrangement of an amide derived from 4-chlorobenzoic acid. nih.gov In this multi-step process, the aromatic amide is treated with an oxidizing agent to form an N-chloro amide intermediate, which then rearranges to an isocyanate. This in-situ generated isocyanate can then be trapped with octanol (B41247) to yield this compound. nih.gov
Furthermore, three-component coupling reactions have been developed for carbamate synthesis. For instance, the coupling of an amine (like 4-chloroaniline), carbon dioxide, and an alkyl halide (such as 1-bromooctane) in the presence of a base like cesium carbonate can provide the desired carbamate. organic-chemistry.orgnih.gov
Transcarbamoylation reactions offer another alternative. A tin-catalyzed reaction between an alcohol (octanol) and a carbamate donor like phenyl carbamate can produce the target carbamate. organic-chemistry.org
Mechanistic Investigations of Carbamate Formation and Transformation Relevant to Octyl N 4 Chlorophenyl Carbamate
The formation of carbamates, such as Octyl N-(4-chlorophenyl)carbamate, is governed by fundamental reaction mechanisms that have been the subject of extensive investigation. These studies clarify the pathways, intermediates, and energetic landscapes that define the synthesis and transformation of this important class of compounds. The following sections detail the mechanistic principles applicable to the formation of this compound, which is synthesized from precursors like 4-chlorophenyl isocyanate and 1-octanol (B28484).
Computational and Theoretical Studies of Octyl N 4 Chlorophenyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic level. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. A key application of DFT is molecular geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.
The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively solves the Kohn-Sham equations to determine the electron density and the corresponding energy of this arrangement. The forces on each atom are calculated, and the geometry is adjusted to minimize these forces, leading to a more stable structure. This iterative process continues until a stationary point on the potential energy surface is found, which typically represents the equilibrium geometry of the molecule.
For Octyl N-(4-chlorophenyl)carbamate, a DFT-based geometry optimization would yield crucial information about its bond lengths, bond angles, and dihedral angles. This would reveal the spatial arrangement of the octyl chain, the carbamate (B1207046) group, and the 4-chlorophenyl ring, providing a foundational understanding of its shape and steric properties.
Conformational Analysis and Potential Energy Surfaces
Molecules with flexible components, such as the octyl chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies.
A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometric parameters. By systematically varying key dihedral angles within the molecule, computational methods can map out the PES, identifying energy minima that correspond to stable conformers and the energy barriers that separate them.
For this compound, a conformational analysis would be essential to understand the flexibility of the octyl group and its preferred orientations relative to the rigid 4-chlorophenylcarbamate core. This analysis would identify the most stable conformers and the energetic pathways for interconversion between them, which can significantly influence the molecule's physical properties and biological activity.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior, including its reactivity and intermolecular interactions. A detailed analysis of the electronic structure provides insights into where a molecule is likely to react and how it will interact with other molecules.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis, Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that the molecule is more easily excitable and therefore more reactive. The spatial distribution of the HOMO and LUMO within the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. Analysis of these orbitals can also predict intramolecular charge transfer (ICT) possibilities.
For this compound, a HOMO-LUMO analysis would identify the electron-donating and electron-accepting regions of the molecule. It would be expected that the HOMO is localized on the electron-rich 4-chlorophenyl ring and the carbamate group, while the LUMO might be distributed over the aromatic system. The HOMO-LUMO gap would provide a measure of its chemical reactivity and kinetic stability.
| Parameter | Conceptual Value for this compound |
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure. NBO analysis examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization, which contribute to the stability of the molecule. NBO analysis also provides information about atomic charges and hybridization.
In the context of this compound, NBO analysis would quantify the delocalization of lone pairs on the oxygen and nitrogen atoms of the carbamate group into the antibonding orbitals of the adjacent carbonyl and phenyl groups. This would provide insight into the resonance stabilization and the nature of the chemical bonds within the molecule.
| Interaction Type | Donor NBO | Acceptor NBO | Expected Significance |
| Resonance | Lone pair on Nitrogen (nN) | Antibonding pi-orbital of Carbonyl (πC=O) | High |
| Resonance | Lone pair on Oxygen (nO) | Antibonding pi-orbital of Carbonyl (πC=O) | Moderate |
| Hyperconjugation | Sigma-bonds in octyl chain (σC-H, σC-C) | Antibonding orbitals in the core | Low to Moderate |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating an excess of electron density. These are sites prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electron density. These are sites prone to nucleophilic attack.
Green: Regions of neutral or near-zero electrostatic potential.
For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the carbamate group and the chlorine atom on the phenyl ring. Positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen of the carbamate group and potentially on the hydrogen atoms of the octyl chain. This visualization would clearly illustrate the molecule's charge distribution and its potential sites for intermolecular interactions, such as hydrogen bonding.
Theoretical Spectroscopic Predictions
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules like this compound, offering valuable insights that complement experimental data. These theoretical calculations are instrumental in understanding the molecule's structure, bonding, and dynamic behavior at the atomic level. Density Functional Theory (DFT) is a commonly employed method for these predictions, often utilizing functionals like B3LYP and a suitable basis set to achieve a balance between accuracy and computational cost.
Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This process begins with the geometry optimization of the this compound molecule to find its most stable conformation (lowest energy state). Following optimization, vibrational frequency calculations are performed.
These calculations determine the normal modes of vibration, each associated with a specific frequency and intensity. The predicted frequencies correspond to the absorption peaks in the IR spectrum and the scattering peaks in the Raman spectrum. The results are typically presented in a table that lists the calculated vibrational frequencies and the assignment of these frequencies to specific types of molecular motion, such as stretching, bending, and torsional modes of the various functional groups within the molecule. For this compound, this would include the N-H, C=O, C-O, and C-Cl stretching vibrations, as well as the motions of the octyl chain and the chlorophenyl ring.
A hypothetical data table for such a study would look like this:
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| [Frequency Value] | N-H stretch |
| [Frequency Value] | C=O stretch |
| [Frequency Value] | Aromatic C-H stretch |
| [Frequency Value] | Aliphatic C-H stretch |
| [Frequency Value] | C-N stretch |
| [Frequency Value] | C-Cl stretch |
It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations inherent in the theoretical methods and to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) spectra (e.g., ¹H and ¹³C NMR). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding tensors of the nuclei.
The chemical shifts are then determined by referencing the calculated shielding values of the molecule's nuclei to the shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts help in the assignment of the signals observed in experimental NMR spectra to specific hydrogen and carbon atoms within the this compound structure. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.
A hypothetical data table for theoretical NMR predictions would be structured as follows:
¹³C and ¹H NMR Chemical Shifts
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 (Carbonyl) | [Value] | - |
| C (Aromatic, C-Cl) | [Value] | - |
| C (Aromatic) | [Value] | [Value] |
| C (Octyl Chain) | [Value] | [Value] |
These theoretical predictions are invaluable for confirming the molecular structure and for a deeper interpretation of experimental spectroscopic data.
Spectroscopic Characterization and Structural Elucidation of Octyl N 4 Chlorophenyl Carbamate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For Octyl N-(4-chlorophenyl)carbamate, the infrared (IR) and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent parts.
Based on studies of similar carbamate (B1207046) compounds, the key functional group vibrations for this compound would be anticipated in the following regions:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3300 - 3400 | The position and shape of this band can be sensitive to hydrogen bonding. In the solid state or concentrated solutions, this band is typically broad. |
| C-H (alkyl) | Stretching | 2850 - 2960 | Multiple bands arising from the symmetric and asymmetric stretching of the CH₂, and CH₃ groups of the octyl chain. |
| C=O (carbonyl) | Stretching | 1680 - 1730 | This is typically a strong, sharp band in the IR spectrum. Its exact position is influenced by the electronic effects of the aryl group and hydrogen bonding involving the N-H group. For N-aryl carbamates, this band is often observed around 1700-1730 cm⁻¹. nist.govrsc.org |
| C-N | Stretching | 1200 - 1350 | This vibration is often coupled with other modes and can be more difficult to assign definitively. |
| C-O | Stretching | 1050 - 1250 | Two C-O stretching vibrations are expected: one for the C(O)-O bond and another for the O-alkyl bond. These bands are typically strong. |
| C-Cl | Stretching | 700 - 800 | The carbon-chlorine stretch is expected in the lower frequency region of the mid-infrared spectrum. |
| Aromatic C=C | Stretching | 1450 - 1600 | The 4-chlorophenyl group will show characteristic bands in this region. |
| Aromatic C-H | Bending (out-of-plane) | 800 - 850 | For a 1,4-disubstituted benzene (B151609) ring, a strong out-of-plane C-H bending vibration is expected in this region. |
This table is predictive and based on data for analogous compounds. Specific experimental values for this compound are not available.
The vibrational spectra of N-aryl carbamates can provide insights into their conformational preferences, particularly concerning the orientation of the carbamate group relative to the phenyl ring and the conformation of the octyl chain. The presence of multiple bands in the N-H or C=O stretching regions could suggest the existence of different conformers or intermolecular hydrogen-bonding arrangements in the sample. However, without experimental data for this compound, any discussion on its specific conformational properties remains speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
A hypothetical ¹H NMR spectrum of this compound would feature signals corresponding to the protons of the 4-chlorophenyl group, the N-H proton, and the protons of the octyl chain.
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| N-H | 7.0 - 9.5 | Singlet (broad) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| Aromatic H | 7.2 - 7.5 | Two Doublets (AA'BB' system) | The protons on the 4-chlorophenyl ring are expected to appear as two distinct signals, each a doublet, due to their coupling with adjacent protons. |
| -O-CH₂- | 3.9 - 4.2 | Triplet | These protons are deshielded by the adjacent oxygen atom. |
| Alkyl CH₂ (internal) | 1.2 - 1.7 | Multiplets | The six methylene (B1212753) groups of the octyl chain would likely appear as a complex, overlapping multiplet. |
| Terminal CH₃ | 0.8 - 1.0 | Triplet | The terminal methyl group of the octyl chain. |
This table is predictive and based on known chemical shift ranges for similar structures. Specific experimental values for this compound are not available.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (carbonyl) | 150 - 155 | The carbonyl carbon of the carbamate group is typically found in this region. |
| Aromatic C (C-N) | 135 - 140 | The aromatic carbon directly attached to the nitrogen atom. |
| Aromatic C (C-Cl) | 128 - 133 | The aromatic carbon bearing the chlorine atom. |
| Aromatic C-H | 118 - 130 | The other aromatic carbons. |
| -O-CH₂- | 65 - 70 | The carbon of the methylene group attached to the oxygen atom. |
| Alkyl CH₂ | 22 - 32 | The carbons of the octyl chain. |
| Terminal CH₃ | ~14 | The terminal methyl carbon of the octyl chain. |
This table is predictive and based on data for analogous compounds. Specific experimental values for this compound are not available.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the octyl chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which would be crucial for confirming the connectivity across the carbamate linkage, for example, by showing a correlation between the N-H proton and the carbonyl carbon, or between the -O-CH₂- protons and the carbonyl carbon. Without experimental data, the application of these techniques can only be discussed in a theoretical context.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
The molecular formula for this compound is C₁₅H₂₂ClNO₂, which corresponds to a molecular weight of 283.79 g/mol . In a typical electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 283, with the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M⁺ peak).
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving cleavages at the carbamate and the octyl chain moieties.
Alpha-Cleavage: A prominent fragmentation pathway for long-chain alkyl compounds is the cleavage of C-C bonds. libretexts.orglibretexts.org For the octyl group, this would result in a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). A significant peak would be expected from the loss of a heptyl radical (C₇H₁₅•), leading to a stable benzylic-type cation.
McLafferty-type Rearrangement: Cleavage of the C-O bond of the carbamate can occur, often accompanied by a hydrogen rearrangement. A significant fragmentation pathway for O-alkyl N-aryl carbamates involves the cleavage of the alkyl chain with the transfer of a hydrogen atom to the carbamate core, leading to the formation of an alkene (octene in this case) and a carbamic acid intermediate which can then fragment further.
Cleavage of the Carbamate Group: The carbamate linkage itself is susceptible to fragmentation. In negative-ion collision-induced dissociation (CID) studies of similar carbamates, a characteristic loss of CO₂ (44 Da) from the deprotonated molecule is a dominant fragmentation pathway. nih.gov Under positive ionization conditions, cleavage of the N-C(O) or O-C(O) bonds can occur. The cleavage of the bond between the nitrogen and the carbonyl carbon would lead to the formation of a 4-chloroaniline (B138754) radical cation or a related fragment.
A proposed fragmentation pattern under electron impact is detailed in the table below.
| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |
| [C₁₅H₂₂ClNO₂]⁺ | [Cl-C₆H₄-NH-C(O)O-C₈H₁₇]⁺ | 283/285 | Molecular Ion (M⁺) |
| [C₈H₈ClNO₂]⁺ | [Cl-C₆H₄-NH-C(O)O]⁺ + C₇H₁₅• | 171/173 | Loss of a heptyl radical |
| [C₇H₇ClNO]⁺ | [Cl-C₆H₄-N=C=O]⁺ | 153/155 | Rearrangement and loss of octene |
| [C₆H₅ClN]⁺ | [Cl-C₆H₄-NH]⁺ | 127/129 | Cleavage of the carbamate C-N bond |
| [C₈H₁₇]⁺ | [CH₃(CH₂)₇]⁺ | 113 | Octyl cation |
Interactive Data Table: Predicted Mass Spectral Fragments of this compound (Note: This table is based on predicted fragmentation patterns and not on experimental data.)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled insight into the three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of the crystal structures of closely related N-aryl carbamates, such as methyl N-(4-chlorophenyl)carbamate, allows for a detailed prediction of its solid-state characteristics. nih.gov
The core N-(4-chlorophenyl)carbamate moiety is expected to be relatively planar. In the crystal structure of methyl N-(4-chlorophenyl)carbamate, the dihedral angle between the chlorobenzene (B131634) ring and the carbamate side chain is minimal, suggesting a high degree of planarity. nih.gov A similar conformation is anticipated for the octyl analogue.
A defining feature of the crystal packing in N-aryl carbamates is the formation of intermolecular hydrogen bonds. The N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This interaction typically leads to the formation of one-dimensional chains or tapes of molecules within the crystal lattice. nih.gov In the case of this compound, it is highly probable that molecules will be linked into infinite chains via N-H···O=C hydrogen bonds.
The table below summarizes the expected crystallographic parameters for this compound based on the analysis of analogous structures.
| Structural Parameter | Expected Value/Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | P2₁/c or similar centrosymmetric group | Common for achiral molecules |
| Hydrogen Bonding | N-H···O=C intermolecular hydrogen bonds | Observed in all related N-aryl carbamate structures nih.gov |
| Molecular Conformation | Largely planar N-(4-chlorophenyl)carbamate core | Analogy with methyl N-(4-chlorophenyl)carbamate nih.gov |
| Packing Motif | Layered structure with interdigitated octyl chains | Typical for long-chain alkyl compounds mdpi.com |
Interactive Data Table: Predicted Crystallographic Features of this compound (Note: This table is based on predictions from analogous crystal structures.)
Structure Reactivity and Structure Property Relationships of Octyl N 4 Chlorophenyl Carbamate Analogues
Influence of Octyl Chain Substitution on Chemical Reactivity and Stability
The octyl chain, a long, nonpolar alkyl group, significantly influences the physicochemical properties of the carbamate (B1207046) molecule, primarily through steric and hydrophobic effects. While the electronic impact of the octyl chain on the carbamate's core functionality is minimal, its size and lipophilicity play a crucial role in its stability and interaction with its environment.
The stability of carbamates, particularly their resistance to hydrolysis, is a key factor in their persistence and function. The length of the alkyl chain in related ester compounds has been shown to have a notable effect on their hydrolysis rates. In a study on alkyl gallates, the rate of hydrolysis was observed to initially increase with chain length, reaching a maximum at the octyl (C8) chain, before decreasing with longer chains. nih.gov This suggests an optimal balance between the increasing lipophilicity, which can favor interaction with hydrolytic enzymes or catalytic surfaces, and the increasing steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon.
Table 1: Effect of Alkyl Chain Length on the Hydrolysis Rate of Alkyl Gallates
| Alkyl Gallate | Alkyl Chain Length | Relative Hydrolysis Rate |
| Methyl gallate | C1 | Lower |
| Ethyl gallate | C2 | Moderate |
| Propyl gallate | C3 | Moderate |
| Butyl gallate | C4 | Higher |
| Octyl gallate | C8 | Highest |
| Dodecyl gallate | C12 | Lower |
| Cetyl gallate | C16 | Lower |
This table illustrates the trend observed in a study on alkyl gallates, where the rate of hydrolysis peaked with an eight-carbon chain, indicating a complex relationship between chain length and reactivity. nih.gov
Impact of the 4-Chlorophenyl Moiety on Electronic Structure and Chemical Reactivity
The 4-chlorophenyl group exerts a significant electronic influence on the carbamate linkage, which in turn affects the molecule's reactivity and stability. The chlorine atom at the para position of the phenyl ring is an electron-withdrawing group due to its inductive effect, while it is a weak deactivator through resonance.
The presence of an electron-withdrawing substituent on the N-aryl ring of a carbamate has been shown to decrease the rotational barrier of the C–N bond. This is consistent with a reaction mechanism that proceeds through a more dipolar ground state and a less polar transition state. The electron-withdrawing nature of the 4-chlorophenyl group stabilizes the partial negative charge on the nitrogen atom in the ground state, thereby affecting the electronic distribution across the carbamate linkage.
Furthermore, the electrophilicity of the carbamate is a key determinant of its chemical stability. Studies on related aryl carbamates have shown a correlation between the rate of alkaline hydrolysis and the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov Electron-withdrawing groups on the aryl moiety generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Therefore, the 4-chlorophenyl group is expected to enhance the reactivity of the carbamate towards hydrolysis compared to an unsubstituted phenyl or an electron-donating group.
Table 2: Influence of N-Aryl Substituents on the Rotational Energy Barrier (ΔG‡) of Carbamates
| Substituent (R) in R-C6H4- | Electronic Nature | Relative Rotational Energy Barrier (ΔG‡) |
| 4-OCH3 | Electron-donating | Higher |
| 4-CH3 | Electron-donating | High |
| H | Neutral | Intermediate |
| 4-Cl | Electron-withdrawing | Low |
| 4-NO2 | Strongly electron-withdrawing | Lower |
This table provides a qualitative comparison of how different substituents on the N-aryl ring of a carbamate can influence the energy barrier for rotation around the C-N bond. Electron-withdrawing groups like the 4-chloro substituent tend to lower this barrier.
Role of the Carbamate Linkage in Molecular Conformation and Intermolecular Interactions
The carbamate linkage (-NH-C(=O)-O-) is the central functional group that defines the core chemical characteristics of Octyl N-(4-chlorophenyl)carbamate. Its structure gives rise to several key features, including amide resonance, the potential for hydrogen bonding, and conformational isomers.
A critical feature of the carbamate group is amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. acs.org This resonance imparts a partial double-bond character to the C-N bond, which restricts free rotation and results in a planar geometry for the carbamate moiety. The amide resonance in carbamates is generally considered to be about 3–4 kcal/mol lower than in amides due to the electronic influence of the adjacent oxygen atom. acs.org This planarity and restricted rotation lead to the existence of syn and anti rotamers (conformational isomers).
The carbamate group is also a key player in intermolecular interactions, primarily through hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are fundamental to the way carbamate molecules organize in the solid state and in solution, influencing properties such as melting point, solubility, and interactions with biological targets. nih.gov The ability to form these hydrogen bonds is crucial in the self-assembly of carbamate-containing molecules. organic-chemistry.org
Table 3: Key Structural and Interactive Features of the Carbamate Linkage
| Feature | Description | Consequence |
| Amide Resonance | Delocalization of the nitrogen lone pair into the carbonyl group. | Partial double bond character of the C-N bond, leading to planarity and restricted rotation. acs.org |
| Hydrogen Bonding | The N-H group acts as a donor, and the C=O group acts as an acceptor. | Strong intermolecular interactions, influencing physical properties and molecular recognition. nih.gov |
| Syn/Anti Conformers | Rotational isomers around the C-N bond due to restricted rotation. | The molecule can exist in different spatial arrangements, which can affect its biological activity and physical properties. |
| Hybrid Nature | Possesses features of both an amide and an ester. | Contributes to its chemical stability and electronic properties. |
Correlation between Molecular Structure and Synthetic Efficiency in Catalytic Reactions
The efficiency of synthesizing this compound through catalytic methods is intrinsically linked to the structure of its precursors: 4-chloroaniline (B138754), a source of the octyl group (e.g., octanol), and a carbonyl source (e.g., carbon dioxide or a derivative). Various catalytic systems have been developed for carbamate synthesis, and their effectiveness is often dependent on the electronic and steric properties of the substrates.
For instance, in the synthesis of alkyl N-arylcarbamates from CO2, anilines, and alcohols, the use of a CeO2 and 2-cyanopyridine (B140075) catalyst system has proven effective. acs.org The yield of such reactions can be influenced by the nature of both the aniline (B41778) and the alcohol. The presence of an electron-withdrawing group on the aniline, such as the 4-chloro substituent, can affect its nucleophilicity and its interaction with the catalyst. Similarly, the use of a long-chain alcohol like octanol (B41247) may influence the reaction kinetics and side-product formation compared to shorter-chain or branched alcohols. acs.org
Another common route is the copper- or palladium-catalyzed cross-coupling of aryl halides with a source of the carbamate functionality. organic-chemistry.org In such cases, the reactivity of the aryl halide (e.g., 4-chloro-iodobenzene) would be a critical factor. The efficiency of these catalytic cycles often depends on the ease of oxidative addition of the aryl halide to the metal center, which is influenced by the nature of the halogen and the electronic properties of the aryl ring.
The choice of catalyst and reaction conditions must be carefully optimized to accommodate the specific structural features of the desired carbamate. The steric bulk of the octyl group and the electronic nature of the 4-chlorophenyl moiety are key considerations in achieving high synthetic efficiency and selectivity.
Table 4: Illustrative Yields for the Catalytic Synthesis of Various N-Arylcarbamates
| Aryl Group | Alcohol | Catalyst System | Yield (%) |
| Phenyl | 2-Propanol | CeO2 / 2-Cyanopyridine | 94 |
| 4-Methylphenyl | 2-Propanol | CeO2 / 2-Cyanopyridine | 91 |
| 4-Chlorophenyl | 2-Propanol | CeO2 / 2-Cyanopyridine | 85 |
| Phenyl | Cyclohexanol | CeO2 / 2-Cyanopyridine | 92 |
| 4-Chlorophenyl | Cyclohexanol | CeO2 / 2-Cyanopyridine | 88 |
This table, based on data for similar reactions, illustrates how the electronic nature of the aniline and the structure of the alcohol can influence the yield in a specific catalytic system for carbamate synthesis. acs.org Note that octanol was not used in this specific study, but the data for other alcohols provide insight into the reaction's sensitivity to substrate structure.
Advanced Analytical Techniques for Characterization of Carbamates
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the analytical laboratory for separating and quantifying chemical compounds. For carbamates like Octyl N-(4-chlorophenyl)carbamate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods. taylorfrancis.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of thermally labile compounds such as carbamates, which can degrade at the high temperatures often used in other techniques. sepscience.com The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Key Principles and Applications:
Purity Assessment: HPLC can effectively separate this compound from any unreacted starting materials, by-products, or degradation products, allowing for a precise determination of its purity.
Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This provides valuable information on reaction kinetics and helps in optimizing reaction conditions.
Separation Modes: Both normal-phase and reverse-phase HPLC can be utilized for carbamate (B1207046) analysis. oup.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, which is a common setup for separating a wide range of organic molecules. sepscience.com
Detection: UV detection is commonly employed, with the low wavelength range (190–220 nm) being particularly useful for carbamates. oup.com For enhanced sensitivity and selectivity, fluorescence detection can be used, often involving post-column derivatization to form highly fluorescent products. s4science.at
Typical HPLC Parameters for Carbamate Analysis: A study on various carbamate pesticides utilized a C8 column with a water/methanol gradient as the mobile phase. The column temperature was maintained at 37 °C, and a fluorescence detector was used for detection after post-column derivatization. s4science.at Another approach for rapid analysis uses a specialized Ultra Carbamate column, which can significantly reduce analysis times compared to traditional C18 columns. sepscience.com
Gas Chromatography (GC)
While HPLC is often favored due to the thermal instability of many carbamates, GC can be a powerful tool, especially when coupled with appropriate injection techniques and derivatization methods. oup.com The primary challenge with GC analysis of carbamates is their tendency to thermally degrade in the hot injector port. sepscience.com
Strategies to Overcome Thermal Degradation:
Cold On-Column Injection: This technique involves introducing the sample directly onto the column at a low temperature, which is then rapidly heated. This minimizes the time the analyte spends in the hot injector, thus reducing thermal degradation. oup.com
Derivatization: Carbamates can be converted into more thermally stable derivatives before GC analysis. A common method is flash alkylation, such as methylation, which occurs in the injector port. scispec.co.th
Detection in GC:
Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive and selective for nitrogen-containing compounds like carbamates. youngin.com
Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, which is invaluable for confirming the identity of the compound. nih.gov
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer unparalleled sensitivity and selectivity for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of carbamates in various matrices. taylorfrancis.comnih.gov
Principles and Advantages of LC-MS/MS:
Enhanced Specificity: The combination of the separation power of LC with the mass-resolving capability of a tandem mass spectrometer provides a high degree of certainty in compound identification.
High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. shimadzu.com
Simultaneous Analysis: This technique allows for the simultaneous determination of multiple carbamates in a single run. researchgate.net
Scan Modes: Techniques like Multiple Reaction Monitoring (MRM) are used to enhance the sensitivity and selectivity of quantification. nih.gov
Application in Carbamate Analysis: LC-MS/MS is widely used for the determination of carbamate pesticide residues in food and environmental samples. researchgate.net The sample is typically extracted with a solvent like acetonitrile, and the extract is then cleaned up before being injected into the LC-MS/MS system. researchgate.net The use of electrospray ionization (ESI) is common for carbamates, and the analysis is often performed in the positive ion mode. researchgate.net
Table of Analytical Techniques and Typical Parameters:
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Key Application for this compound |
| HPLC | C8 or C18, Ultra Carbamate | Water/Methanol or Water/Acetonitrile Gradient | UV, Fluorescence | Purity assessment, reaction monitoring, quantification. sepscience.coms4science.at |
| GC | HP-5ms, SGE BPX-50 | Helium | NPD, MS | Analysis of thermally stable derivatives, quantification. scispec.co.thyoungin.com |
| LC-MS/MS | C18 (e.g., Waters BEH C18) | Acetonitrile/Water Gradient with additives like ammonium (B1175870) formate | Triple Quadrupole Mass Spectrometer | Trace level detection and quantification in complex matrices. nih.govresearchgate.net |
Future Research Directions for Octyl N 4 Chlorophenyl Carbamate
Development of Novel and Green Synthetic Methodologies
The synthesis of carbamates, a crucial class of organic compounds, is an area of continuous development, with a strong emphasis on creating more environmentally friendly and efficient processes. Future research on Octyl N-(4-chlorophenyl)carbamate should prioritize the development of novel and green synthetic methodologies, moving away from traditional routes that often involve hazardous reagents like phosgene (B1210022).
One promising direction is the utilization of carbon dioxide (CO2) as a C1 building block. This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. wikipedia.orgacs.org Research could focus on developing catalytic systems that enable the direct reaction of 4-chloroaniline (B138754), octanol (B41247), and CO2 to produce this compound. wikipedia.orgnih.gov Basic catalysts have shown promise in converting amines and alcohols to carbamates under mild conditions. wikipedia.org
Enzymatic synthesis presents another green alternative. Biocatalysis, using enzymes like esterases and acyltransferases, can facilitate carbamate (B1207046) synthesis in aqueous media, offering high selectivity and reducing the need for organic solvents. Current time information in Brunswick County, US.nih.gov Investigating the potential of promiscuous esterases to catalyze the formation of this compound from its precursors could lead to a highly efficient and sustainable manufacturing process. Current time information in Brunswick County, US.
Metal-free synthesis is also a burgeoning area of research. Organocatalysts, such as triazabicyclodecene (TBD), have been shown to be effective in the formation of N-aryl carbamates under ambient conditions. acs.org Exploring the use of such catalysts for the synthesis of this compound could provide a sustainable and cost-effective alternative to metal-catalyzed reactions.
Furthermore, microwave-assisted synthesis offers a rapid and efficient method for producing carbamates. acs.orgscite.ai This technique can significantly reduce reaction times and improve yields, making it an attractive option for high-throughput synthesis and optimization studies. scite.ai
Palladium-catalyzed cross-coupling reactions have also emerged as a versatile tool for the synthesis of N-aryl carbamates. acs.org Future studies could explore the application of these methods, potentially using aryl chlorides or triflates as starting materials, to synthesize this compound with high efficiency and a broad substrate scope. acs.org
The table below summarizes potential green synthetic routes for future investigation.
| Synthetic Methodology | Key Features & Potential Advantages | Relevant Starting Materials for this compound |
| CO2-based Synthesis | Utilizes a renewable, non-toxic C1 source; halogen-free process. wikipedia.orgacs.org | 4-chloroaniline, Octanol, Carbon Dioxide |
| Enzymatic Synthesis | High selectivity; occurs in aqueous media; mild reaction conditions. Current time information in Brunswick County, US.nih.gov | 4-chloroaniline, a suitable octyl-containing carbonate or alcohol |
| Metal-Free Organocatalysis | Avoids heavy metal contamination; mild reaction conditions. acs.org | 4-chloroaniline, a suitable cyclic carbonate |
| Microwave-Assisted Synthesis | Rapid reaction times; improved yields; suitable for high-throughput screening. acs.orgscite.ai | Precursors amenable to microwave heating |
| Palladium-Catalyzed Cross-Coupling | High efficiency; broad substrate scope. acs.org | 4-chlorophenyl halide, Sodium cyanate, Octanol |
In-depth Mechanistic Understanding through Advanced Computational Studies
To fully unlock the potential of this compound, a deep understanding of its electronic structure, reactivity, and interaction with other molecules is paramount. Advanced computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer powerful tools to achieve this.
Future computational research could focus on several key areas:
Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the reaction pathways for the synthesis of this compound. Current time information in Brunswick County, US.nih.gov This includes studying the transition states and intermediates of various synthetic routes, such as the reaction of 4-chloroaniline with an octyl-containing chloroformate or the direct reaction with CO2 and octanol. acs.orgnih.gov Such studies can help in optimizing reaction conditions and designing more efficient catalysts. acs.org Computational analysis can also shed light on the role of solvents and catalysts in the reaction mechanism. wikipedia.orgacs.org
Conformational Analysis: The carbamate group can exist in syn and anti conformations, which can significantly influence its properties and biological activity. noaa.gov Computational modeling can predict the relative stabilities of these conformers for this compound and determine the energy barriers for their interconversion. nih.gov This understanding is crucial for predicting its behavior in different environments and its potential interactions with biological targets.
Electronic Properties and Reactivity: Quantum chemical calculations can provide insights into the electronic properties of this compound, such as its molecular orbital energies (HOMO, LUMO) and charge distribution. nih.gov These parameters are essential for understanding its reactivity, stability, and potential as a building block in larger molecular architectures. For instance, the redox potentials of the molecule could be theoretically predicted, which is relevant for its potential applications in electronic materials or as a probe in biological systems. nih.gov
Intermolecular Interactions: Molecular dynamics simulations can be used to study the interactions of this compound with other molecules, such as solvents, polymers, or biological macromolecules. acs.org This can provide atomic-level insights into its solubility, miscibility, and binding affinity, which are critical for its application in material science and medicinal chemistry. For example, simulations could explore its potential to act as a plasticizer or its binding mode within a polymer matrix.
The table below outlines key computational approaches and their potential applications in the study of this compound.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Structure | Optimization of synthetic routes, prediction of reactivity and stability. Current time information in Brunswick County, US.nih.govnih.gov |
| Molecular Dynamics (MD) | Conformational Analysis, Intermolecular Interactions | Understanding of physical properties, prediction of behavior in complex systems. acs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Detailed analysis of bonding within the molecule. |
| Non-Covalent Interaction (NCI) Index | Visualization of Weak Interactions | Understanding the forces that govern molecular assembly and recognition. |
Exploration of this compound in Material Science Applications
The unique combination of a rigid aromatic group (4-chlorophenyl) and a flexible alkyl chain (octyl) within the carbamate linkage suggests that this compound could possess interesting properties for material science applications. Future research should focus on exploring these possibilities.
A primary area of investigation would be its potential as a monomer or an additive in the synthesis of polyurethanes . Polyurethanes are a versatile class of polymers with a wide range of applications, from foams and elastomers to coatings and adhesives. wikipedia.orgacs.org The incorporation of this compound into a polyurethane backbone could modify the polymer's properties, such as its thermal stability, mechanical strength, and chemical resistance. The presence of the chlorine atom could also enhance flame retardancy.
Another promising avenue is its use in coatings and adhesives . Carbamate-functional polymers are known to improve intercoat adhesion. google.com this compound could be investigated as a reactive diluent or additive in coating formulations to enhance properties like adhesion, flexibility, and surface finish. google.com The formation of carbamates in epoxy resin coatings is a known phenomenon that can affect surface properties, suggesting that intentional incorporation could be used to tailor these properties. viacor.de
The field of self-healing polymers offers another exciting research direction. Dynamic covalent bonds, including carbamate linkages, can be incorporated into polymer networks to impart self-healing capabilities. researchgate.netmdpi.com Research could explore the synthesis of polymers containing this compound units and investigate their ability to undergo reversible bond formation, leading to materials that can repair damage upon the application of a stimulus like heat. researchgate.net
Furthermore, the structure of this compound makes it a candidate for applications as a plasticizer or a release agent . The long octyl chain could provide the necessary flexibility and low surface energy for these functions. Polyvinyl N-alkyl carbamates, for instance, are used as release coatings for pressure-sensitive adhesives. researchgate.net
The table below summarizes potential material science applications for future research.
| Application Area | Potential Role of this compound | Key Properties to Investigate |
| Polyurethanes | Monomer or co-monomer. wikipedia.org | Thermal stability, mechanical strength, flame retardancy. |
| Coatings and Adhesives | Reactive diluent, additive for improved adhesion. google.comgoogle.com | Adhesion, flexibility, surface properties, corrosion resistance. |
| Self-Healing Polymers | Component in a dynamic covalent network. researchgate.netmdpi.com | Healing efficiency, mechanical properties of healed material. |
| Plasticizers | Additive to improve flexibility and processability of polymers. | Compatibility with polymer matrix, effect on glass transition temperature. |
| Release Agents | Component in release coatings. researchgate.net | Surface energy, peel strength. |
| Informational Polymers | Building block in sequence-defined polymers. acs.orgnih.gov | Self-assembly, data storage potential. |
Design of Analogues for Targeted Chemical Reactivity Studies
Systematic modification of the structure of this compound can provide valuable insights into its structure-activity relationships and lead to the development of new molecules with tailored properties. Future research should focus on the rational design and synthesis of analogues to probe its chemical reactivity.
Another important aspect to explore is the variation of the alkyl chain . The length and branching of the octyl group can be modified to study its effect on the physical properties of the molecule, such as its solubility, melting point, and lipophilicity. nih.gov Synthesizing a series of N-(4-chlorophenyl)carbamates with different alkyl esters (e.g., methyl, butyl, dodecyl) would allow for a systematic study of how the alkyl chain length influences its potential applications, for instance, as a plasticizer or in self-assembling systems.
The N-H proton of the carbamate offers another site for modification. Substitution of this proton with an alkyl or aryl group would create a tertiary carbamate, which would have significantly different hydrogen bonding capabilities and reactivity. This could be particularly relevant for tuning the properties of polymers derived from these monomers.
Furthermore, the design of carbamate-bridged prodrugs is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of parent drugs. nih.gov While the biological activity of this compound itself is unknown, analogues could be designed where the octyl or 4-chlorophenyl moiety is replaced by a known pharmacophore. Studying the release of the active compound from such carbamate prodrugs would provide valuable information on the lability of the carbamate bond under physiological conditions. acs.org
The table below outlines potential strategies for the design of analogues and the expected impact on their properties.
| Modification Strategy | Examples of Analogues | Potential Impact on Properties and Reactivity |
| Aromatic Ring Substitution | - Octyl N-(4-methoxyphenyl)carbamate - Octyl N-(4-nitrophenyl)carbamate | - Altered electronic properties of the carbamate. - Modified reactivity and stability. nih.gov |
| Alkyl Chain Variation | - Methyl N-(4-chlorophenyl)carbamate - Dodecyl N-(4-chlorophenyl)carbamate | - Tuned physical properties (solubility, melting point). - Influence on self-assembly and material properties. nih.gov |
| N-Substitution | - Octyl N-methyl-N-(4-chlorophenyl)carbamate | - Altered hydrogen bonding capabilities. - Modified polymer properties. |
| Prodrug Design | - Carbamate linkage to a known drug molecule. | - Improved drug delivery and bioavailability. nih.gov |
Q & A
Q. How can the synthesis of Octyl N-(4-chlorophenyl)carbamate be optimized for improved yield and purity?
Methodological Answer:
- Reagent Ratios : Use a 1:1 molar ratio of octyl chloroformate and 4-chloroaniline, as demonstrated in analogous carbamate syntheses (e.g., O-phenyl-N-(4-chlorophenyl) carbamate achieved 78% yield with equimolar reactants) .
- Solvent Selection : Employ methanol for recrystallization to remove impurities, as methanol effectively isolates crystalline products with high purity (TLC Rf = 0.76 confirmed homogeneity) .
- Reaction Monitoring : Utilize thin-layer chromatography (TLC) with ethanol/DMSO (3:1) to track reaction progress and verify product formation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify the carbonyl (C=O) stretch at ~1700–1705 cm<sup>-1</sup> and N-H stretch at ~3300–3350 cm<sup>-1</sup> to confirm carbamate functional groups .
- <sup>1</sup>H NMR : Look for aromatic proton signals (δ 7.1–8.1 ppm, multiplet) and the N-H proton (δ ~9.4 ppm, broad singlet) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages within 0.1% of theoretical values) .
Q. What analytical techniques are recommended for purity assessment post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection.
- Melting Point Analysis : Compare observed melting points (e.g., 126–127°C for analogous carbamates) with literature values to assess crystallinity .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., ESI-MS for exact mass verification) .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental IR and NMR data with computational predictions (e.g., DFT calculations for vibrational frequencies) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c systems with a = 11.126 Å, b = 9.833 Å) .
- Isotopic Labeling : Use deuterated solvents or <sup>13</sup>C-labeled reactants to clarify ambiguous proton/carbon signals .
Q. How to differentiate synthesized this compound from environmental contaminants in analytical samples?
Methodological Answer:
- LC-MS/MS : Employ targeted multiple reaction monitoring (MRM) to distinguish synthetic carbamates from pesticide-derived contaminants (e.g., metabolites of pyraclostrobin) .
- Isotope Ratio Mass Spectrometry (IRMS) : Analyze <sup>13</sup>C/<sup>12</sup>C ratios to trace synthetic vs. natural origins .
- Synthesis-Specific By-Product Analysis : Identify unique by-products (e.g., hydrogen chloride fumes during synthesis) as markers of laboratory synthesis .
Q. What experimental designs are effective for assessing the biological activity of this compound?
Methodological Answer:
- Dose-Response Assays : Test cytotoxicity in cancer cell lines (e.g., osteosarcoma) using MTT assays with imatinib mesylate as a positive control .
- Mechanistic Studies : Investigate enzyme inhibition (e.g., acetylcholinesterase) via kinetic assays and molecular docking simulations .
- In Vivo Models : Use zebrafish or murine models to evaluate bioavailability and toxicity thresholds .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in carbon tetrachloride vs. DMSO) .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with reaction rates using quantitative structure-property relationships .
Q. What strategies mitigate low yields or by-product formation during synthesis?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures at 20°C to minimize side reactions (e.g., sulfidation by SCl2) .
- Catalyst Optimization : Test pyridine or triethylamine as acid scavengers to improve reaction efficiency .
- Purification Tweaks : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate target compounds from by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
